molecular formula C23H30Cl2N8O4 B606763 Copanlisib hydrochloride

Copanlisib hydrochloride

Número de catálogo: B606763
Peso molecular: 553.4 g/mol
Clave InChI: KWVVOPDWPMORCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de copanlisib implica varios pasos clave, comenzando con la materia prima conocida 2-amino-3-metoxil-4-(3-morfolina-4-propoxi)cianofenil. El proceso incluye reacciones de heterociclización, amidación y sustitución-ciclización . El método de preparación está diseñado para ser eficiente, económico y ecológico, por lo que es adecuado para la producción industrial .

Métodos de producción industrial: La producción industrial del hidrocloruro de copanlisib sigue una ruta sintética similar, con optimizaciones para la fabricación a gran escala. El proceso garantiza un alto rendimiento y pureza del producto final, cumpliendo con estrictos estándares de control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de copanlisib se somete a diversas reacciones químicas, que incluyen:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

    Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.

    Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados desoxigenados .

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Indications and Efficacy

Copanlisib is primarily indicated for adult patients with relapsed follicular lymphoma who have undergone at least two prior systemic therapies. The drug received accelerated approval based on a pivotal clinical trial that demonstrated an objective response rate of 58.7% among 104 patients with follicular lymphoma, with a median duration of response lasting approximately 12 months .

1.2 Safety Profile

The safety profile of copanlisib has been evaluated in multiple studies, revealing manageable adverse effects. Common side effects include hyperglycemia, diarrhea, fatigue, and hypertension . A comprehensive safety assessment involved 244 patients treated with copanlisib monotherapy, highlighting that while there are significant risks associated with its use, they can be mitigated through careful monitoring and management .

Research Applications

3.1 Preclinical Studies

Research has shown that copanlisib is effective against HER2-positive breast cancer cells that have developed resistance to traditional HER2 inhibitors like trastuzumab and lapatinib. Preclinical studies indicate that copanlisib may enhance the efficacy of these treatments when used in combination .

3.2 Ongoing Clinical Trials

Several clinical trials are currently investigating the efficacy of copanlisib in other types of cancers:

  • Endometrial Cancer : Phase II trials are assessing copanlisib's effectiveness.
  • Diffuse Large B-cell Lymphoma : Trials are exploring its use alone or in combination with other agents.
  • Cholangiocarcinoma : Investigations into its therapeutic potential are underway.
  • Combination Therapies : Studies are evaluating copanlisib combined with rituximab for indolent non-Hodgkin lymphoma .

Patient Outcomes

A phase II study reported high response rates and durable responses among patients treated with copanlisib for relapsed/refractory indolent non-Hodgkin lymphoma. This study emphasized the potential of copanlisib to provide meaningful clinical benefits to patients who have limited treatment options .

Comparative Effectiveness

In comparative studies, copanlisib has shown superior efficacy compared to other treatments for follicular lymphoma, particularly in patients who have failed multiple lines of therapy. The ongoing evaluation of its long-term benefits and safety continues to be a focus of research efforts .

Data Summary Table

Application AreaDescription
Primary IndicationRelapsed follicular lymphoma
Objective Response Rate58.7% among treated patients
Common Adverse EffectsHyperglycemia, diarrhea, fatigue, hypertension
Ongoing TrialsEndometrial cancer, diffuse large B-cell lymphoma, cholangiocarcinoma
MechanismInhibition of the phosphoinositide 3-kinase pathway

Comparación Con Compuestos Similares

Actividad Biológica

Copanlisib hydrochloride, marketed under the brand name Aliqopa , is a selective phosphatidylinositol 3-kinase (PI3K) inhibitor primarily used for treating relapsed follicular lymphoma (FL) in adults who have undergone at least two prior systemic therapies. The drug has garnered attention due to its unique mechanism of action and clinical efficacy, particularly in hematological malignancies.

Copanlisib exerts its effects by inhibiting the PI3K signaling pathway, which is crucial for cell growth, proliferation, and survival. It has preferential activity against the PI3K-α and PI3K-δ isoforms, which are often overexpressed in malignant B-cells. This inhibition leads to:

  • Induction of apoptosis in tumor cells.
  • Suppression of tumor cell proliferation.
  • Potential enhancement of anti-tumor immune responses.

Pharmacokinetics

The pharmacokinetic profile of copanlisib demonstrates a half-life of approximately 39.1 hours , with significant protein binding (84.2%) and metabolism primarily via CYP3A4/5. The drug is excreted predominantly through feces (64%) and urine (22%) .

Pharmacokinetic Parameter Value
Half-life39.1 hours
Protein Binding84.2%
MetabolismCYP3A4/5 (90%)
ExcretionFeces (64%), Urine (22%)

Clinical Efficacy

The efficacy of copanlisib was primarily established through a pivotal Phase II clinical trial involving 104 patients with relapsed FL. Key findings include:

  • Overall Response Rate (ORR) : 58.7%, with a complete response rate of 14.4% and partial response rate of 44.2%.
  • Median Duration of Response : Approximately 12 months .
  • The safety profile was deemed manageable, with common adverse reactions including hyperglycemia, diarrhea, and neutropenia .

Case Studies

A notable case study published in Cancer Science evaluated the safety and antitumor activity of copanlisib in Japanese patients with advanced or refractory solid tumors. The study reported similar pharmacokinetic exposure to that observed in non-Japanese populations, reinforcing the drug's consistent efficacy across diverse demographics .

Adverse Effects

While copanlisib is effective, it is associated with several adverse effects:

  • Common Side Effects : Hyperglycemia, diarrhea, fatigue, hypertension, leukopenia, neutropenia, nausea.
  • Serious Risks : Infections, pneumonitis, severe skin reactions.
  • The management of these side effects is critical for patient safety during treatment .

Ongoing Research and Future Directions

Current research includes several Phase III trials investigating copanlisib's efficacy in combination therapies for various non-Hodgkin lymphomas and solid tumors. Notably:

  • Trials are assessing copanlisib combined with rituximab for indolent NHL.
  • Studies are also exploring its use alongside other agents like olaparib and nivolumab to enhance therapeutic outcomes .

Propiedades

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVOPDWPMORCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027642
Record name Copanlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402152-13-9
Record name Copanlisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copanlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copanlisib hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COPANLISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.